molecular formula C13H24O3 B1400333 1-(1,3-Dioxolan-2-yl)-decan-2-one CAS No. 1263366-15-9

1-(1,3-Dioxolan-2-yl)-decan-2-one

Cat. No.: B1400333
CAS No.: 1263366-15-9
M. Wt: 228.33 g/mol
InChI Key: GBWDPPDXQSBBSN-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)-decan-2-one is a chemical compound of interest in organic synthesis and pharmaceutical research. Compounds featuring the 1,3-dioxolane moiety are widely utilized as protected forms of carbonyl groups, particularly in multi-step synthetic routes where selective reactions are required . The 1,3-dioxolane ring acts as a stable protecting group for ketones and aldehydes, allowing for manipulation of other functional groups on the molecule before it is deprotected under mild acidic conditions to regenerate the original carbonyl . Beyond its role as a synthetic intermediate, this compound holds potential for biological activity screening. 1,3-Dioxolane derivatives have demonstrated a broad spectrum of significant biological activities, including antibacterial and antifungal properties . The structure-activity relationship of such compounds can be explored by varying substituents, making them valuable templates in medicinal chemistry research for developing new therapeutic agents . Researchers can employ this ketone-containing dioxolane in the synthesis of more complex molecules or as a standard in analytical method development. Key Applications: • Intermediate in organic synthesis and natural product research • Building block for pharmaceutical and agrochemical discovery • Substrate for studying biological activities and structure-activity relationships (SAR) This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-dioxolan-2-yl)decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-12(14)11-13-15-9-10-16-13/h13H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWDPPDXQSBBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Insights for 1 1,3 Dioxolan 2 Yl Decan 2 One

Retrosynthetic Analysis of 1-(1,3-Dioxolan-2-yl)-decan-2-one

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection strategy involves breaking the carbon-carbon bond between the C2 and C3 positions, a common approach for β-functionalized ketones. This leads to two key synthons: an enolate equivalent of 2-decanone (B165314) and a halomethyl-1,3-dioxolane or a similar electrophile.

Another viable retrosynthetic pathway involves the disconnection of the C1-C2 bond, which would suggest a coupling between a decanoyl synthon and a lithiated 1,3-dioxolane (B20135) derivative. However, the former strategy is generally more practical and widely employed.

De Novo Synthesis Strategies for the this compound Scaffold

The de novo synthesis of this compound can be approached through several well-established methodologies in organic chemistry.

Carbonyl Alkylation and Functionalization Routes

A primary route to this compound involves the α-alkylation of a ketone. organic-chemistry.org This can be achieved by generating the enolate of 2-decanone using a suitable base, such as lithium diisopropylamide (LDA), followed by reaction with an electrophilic 1,3-dioxolane derivative, for instance, 2-(bromomethyl)-1,3-dioxolane. The choice of base and reaction conditions is crucial to control the regioselectivity of the enolate formation and prevent self-condensation reactions.

Alternatively, the alkylation of 1,3-dicarbonyl compounds, such as β-ketoesters or malonates, offers a versatile approach. youtube.com For example, the alkylation of ethyl acetoacetate (B1235776) with 2-(bromomethyl)-1,3-dioxolane, followed by hydrolysis and decarboxylation, would yield the target ketone. This method provides good control over the alkylation step and often results in high yields. youtube.com

Formation of the Dioxolane Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532) that can be readily formed by the reaction of a carbonyl compound with ethylene (B1197577) glycol, typically in the presence of an acid catalyst. wikipedia.orgchemicalbook.com In the context of synthesizing this compound, this reaction can be applied in two main ways. One approach is to start with a precursor that already contains the aldehyde functionality, which is then protected as a dioxolane. For instance, the reaction of a suitable aldehyde with ethylene glycol using p-toluenesulfonic acid as a catalyst is a common procedure. chemicalbook.comresearchgate.net

Another strategy involves the formation of the dioxolane ring from a precursor that will ultimately become the C1 and C2 of the decanone chain. This highlights the versatility of dioxolane formation in multistep syntheses.

Protecting Group Strategies in Precursor Synthesis

The synthesis of complex organic molecules often necessitates the use of protecting groups to mask reactive functional groups. researchgate.netwiley-vch.de In the synthesis of this compound, the dioxolane moiety itself can be viewed as a protecting group for an aldehyde. If the synthesis starts from a precursor containing both a ketone and an aldehyde, the aldehyde can be selectively protected as a dioxolane due to its higher reactivity. organic-chemistry.org

Furthermore, in strategies involving the alkylation of β-ketoesters, the ester group can be considered a temporary protecting and activating group that is removed in the final steps of the synthesis. The choice of protecting groups is critical and must be compatible with the reaction conditions employed in subsequent steps. For instance, acid-labile protecting groups would not be suitable in a reaction that requires acidic conditions for dioxolane formation. nih.gov

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is paramount in the synthesis of this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site of bond formation.

In the alkylation of 2-decanone, the formation of two different enolates is possible. The use of a kinetic base like LDA at low temperatures favors the formation of the less substituted enolate, leading to alkylation at the C1 position. In contrast, thermodynamic conditions might lead to a mixture of products.

Chemoselective protection of a precursor containing both an aldehyde and a ketone is another important consideration. Aldehydes are generally more electrophilic than ketones and can be selectively protected as dioxolanes under carefully controlled conditions. organic-chemistry.org This allows for subsequent manipulations of the ketone group without affecting the aldehyde.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce waste. The synthesis of this compound can benefit from several catalytic approaches.

The formation of the dioxolane ring is typically acid-catalyzed. chemicalbook.com While traditional methods use stoichiometric amounts of acid, catalytic amounts of a strong acid like p-toluenesulfonic acid or a Lewis acid like zirconium tetrachloride can be employed. organic-chemistry.org

In the carbonyl alkylation step, phase-transfer catalysis can be utilized to facilitate the reaction between the enolate and the alkylating agent, especially when dealing with reactants that have low mutual solubility.

Transition Metal Catalysis

Transition metal catalysts offer powerful and efficient routes for the formation of dioxolanes, often under mild conditions. chemanager-online.comnih.govmdpi.com For the synthesis of this compound, several types of transition metal catalysts could be employed, drawing from methodologies developed for similar ketalization reactions.

Ruthenium-based catalysts have demonstrated efficacy in the formation of cyclic acetals from diols. d-nb.info For instance, a ruthenium complex, Ru(triphos)(tmm), has been utilized to convert diols to dioxolanes using carbon dioxide and hydrogen, with 1,4-dioxane (B91453) being an effective solvent. d-nb.info Another approach involves the use of oxorhenium(V) complexes. A cationic oxorhenium(V) oxazoline (B21484) complex has been shown to effectively catalyze the condensation of diols and aldehydes to form 1,3-dioxolanes in high yields, even under neat (solvent-free) conditions at moderate temperatures. nih.govresearchgate.net

These methods present viable strategies for the synthesis of the target molecule from 3-oxoundecanal and ethylene glycol. The choice of catalyst can influence reaction conditions, yields, and compatibility with other functional groups, such as the ketone moiety present in the target compound.

Catalyst SystemSubstratesConditionsYieldReference
Ruthenium molecular catalystDiols, Formic AcidOrganic SolventLow (9%) d-nb.info
Cationic oxorhenium(V) oxazoline complexDiols, AldehydesNeat, Mild TemperatureExcellent nih.govresearchgate.net
Nickel(II) complexDonor-acceptor oxiranes, Aldehydes-High organic-chemistry.org

This table presents data for the synthesis of general 1,3-dioxolanes, which can be considered analogous for the synthesis of this compound.

Organocatalysis

Organocatalysis provides a metal-free alternative for the synthesis of dioxolanes, often with high levels of stereoselectivity. nih.gov A prominent method for the asymmetric synthesis of 1,3-dioxolanes involves a formal [3+2] cycloaddition reaction. This approach uses cinchona-alkaloid-thiourea-based bifunctional organocatalysts to facilitate the reaction between a γ-hydroxy-α,β-unsaturated ketone and an aldehyde, proceeding through a hemiacetal intermediate. nih.gov

More traditionally, simple acid catalysts like p-toluenesulfonic acid are widely used for the acetalization and ketalization of aldehydes and ketones with ethylene glycol. chemicalbook.com This method is straightforward but may lack the fine control and mild conditions offered by more advanced catalytic systems. The use of silica (B1680970) gel as a heterogeneous catalyst has also been reported for the solvent-free synthesis of 1,3-dioxolanes under pressure. researchgate.net

Catalyst SystemReaction TypeKey FeaturesReference
Cinchona-alkaloid-thioureaAsymmetric formal [3+2] cycloadditionHigh enantioselectivity nih.gov
p-Toluenesulfonic acidAcid-catalyzed condensationSimple, widely used chemicalbook.com
Silica gelHeterogeneous catalysisSolvent-free, requires pressure researchgate.net

This table summarizes organocatalytic methods applicable to the formation of the 1,3-dioxolane ring system.

Biocatalytic Considerations

Biocatalysis offers an environmentally benign approach to chemical synthesis, characterized by high selectivity and mild reaction conditions. researchgate.net While direct biocatalytic synthesis of this compound from 3-oxoundecanal is not prominently documented, chemoenzymatic cascades represent a promising strategy. Such a cascade could involve an enzymatic step followed by a chemical catalysis step. For example, a complete chemoenzymatic cascade to form dioxolanes has been demonstrated in a purely organic environment, which avoids complex solvent switching between the biological and chemical reaction steps. d-nb.info

Furthermore, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are adept at the stereoselective reduction of ketones to chiral alcohols. researchgate.nettaylorfrancis.com In the context of this compound, these enzymes could be employed in a subsequent step to reduce the ketone group, yielding a chiral alcohol with high enantiopurity if desired. This highlights the potential for integrating biocatalysis to create more complex and stereochemically defined molecules derived from the target compound.

Sustainable Synthesis Principles Applied to this compound Production

Green chemistry principles are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.gov

Atom Economy and E-Factor Analysis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. nih.gov The ideal reaction, such as an addition reaction, has a 100% atom economy. The E-factor (Environmental Factor) is another metric that quantifies the amount of waste produced per unit of product. chembam.comyoutube.com

For the synthesis of this compound from 3-oxoundecanal and ethylene glycol, the reaction is a condensation that produces water as a byproduct.

Reaction: C₁₁H₂₀O₂ + C₂H₆O₂ → C₁₃H₂₄O₃ + H₂O

Molecular Weight of 3-oxoundecanal (C₁₁H₂₀O₂): 184.28 g/mol

Molecular Weight of Ethylene Glycol (C₂H₆O₂): 62.07 g/mol

Molecular Weight of this compound (C₁₃H₂₄O₃): 228.33 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

Atom Economy Calculation: Atom Economy = [Mass of desired product / (Total mass of reactants)] x 100 Atom Economy = [228.33 / (184.28 + 62.07)] x 100 = 92.7%

Theoretical E-Factor Calculation: E-Factor = Mass of waste / Mass of product E-Factor = 18.02 / 228.33 = 0.079

This theoretical analysis indicates a high atom economy and a low E-factor, characteristic of an efficient condensation reaction. However, the actual E-factor would be higher, accounting for solvent use, catalyst, and any byproducts from incomplete reactions. youtube.com

Green Chemistry MetricTheoretical ValueSignificance
Atom Economy92.7%High efficiency in atom incorporation.
E-Factor0.079Very low theoretical waste generation.

This table provides a theoretical green chemistry assessment for the synthesis of the target compound.

Solvent Minimization and Alternative Media

Solvents contribute significantly to the environmental impact of chemical processes. rsc.org Therefore, minimizing their use or replacing them with greener alternatives is a key goal. For the synthesis of this compound, several strategies can be applied:

Solvent-Free (Neat) Reactions: As demonstrated with rhenium catalysts, the condensation to form dioxolanes can proceed efficiently without any solvent, which dramatically reduces waste and simplifies purification. nih.govresearchgate.net

Alternative Solvents: When a solvent is necessary, greener options are preferred. Research has shown that cyclopentyl methyl ether, a potentially bio-based solvent, can be suitable for chemoenzymatic cascades producing dioxolanes. d-nb.info Other bio-based solvents derived from glycerol (B35011) or lactic acid are also being explored for various chemical reactions. researchgate.netrsc.org

Water as a Solvent: Although the formation of ketals is a condensation reaction that produces water, certain catalytic systems can be designed to operate in aqueous media, which is an environmentally benign solvent. entrechem.com

Mechanistic Elucidation of Key Synthetic Transformations

The primary transformation in the synthesis of this compound is the formation of the cyclic ketal. The mechanism typically proceeds via acid catalysis. libretexts.org

Acid-Catalyzed Ketal Formation:

Protonation: The aldehyde carbonyl group of 3-oxoundecanal is protonated by an acid catalyst, which increases its electrophilicity.

Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the protonated carbonyl carbon. This forms a protonated hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the existing one.

Dehydration: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in the formation of a resonance-stabilized carbocation (an oxocarbenium ion). libretexts.org

Ring Closure: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation in an intramolecular fashion, forming the five-membered dioxolane ring.

Deprotonation: The final step is the deprotonation of the resulting oxonium ion by a base (e.g., water or the conjugate base of the acid catalyst) to yield the neutral ketal product, this compound, and regenerate the acid catalyst.

More complex mechanisms are at play in other catalytic systems. For instance, photoredox catalysis can be used for acetalization and ketalization without the need for acids. In such a system, a photocatalyst, upon excitation by light, can facilitate the reaction between silylenolethers and alcohols. researchgate.net While not a direct synthesis of the target compound, this illustrates the diverse mechanistic pathways available for forming such functionalities.

Chemical Reactivity and Transformative Potentials of 1 1,3 Dioxolan 2 Yl Decan 2 One

Reactions Involving the Dioxolane Ring System of 1-(1,3-Dioxolan-2-yl)-decan-2-one

The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532), which primarily functions as a protecting group for a carbonyl group. Its reactivity is characterized by cleavage under acidic conditions to reveal the original carbonyl, while being generally stable to basic and nucleophilic reagents. organic-chemistry.org

The most fundamental reaction of the dioxolane moiety in this compound is its hydrolysis to unmask the latent aldehyde functionality. This deprotection is typically achieved under aqueous acidic conditions. The reaction proceeds via protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of ethylene (B1197577) glycol yields the parent β-ketoaldehyde, 1-oxodecan-2-one.

A variety of acid catalysts can be employed for this transformation, ranging from simple mineral acids to Lewis acids. The choice of catalyst and reaction conditions can be tuned to ensure the integrity of other functional groups within a molecule. organic-chemistry.org For instance, the use of milder catalysts or buffered systems can be crucial in complex substrates. Deprotection can also be achieved through acid-catalyzed transacetalization, for example, by using acetone (B3395972) in the presence of an acid catalyst. organic-chemistry.org

Catalyst/ReagentConditionsDescription
Aqueous HCl or H₂SO₄ Room temperature or gentle heatingStandard Brønsted acid-catalyzed hydrolysis. organic-chemistry.org
p-Toluenesulfonic acid (p-TsOH) Wet solvent (e.g., acetone, CH₂Cl₂)Commonly used organic-soluble acid catalyst. researchgate.net
Iodine (I₂) in Acetone Room temperatureA mild and neutral method for the deprotection of acetals and ketals. organic-chemistry.org
Indium(III) Triflate (In(OTf)₃) Acetone, Room Temp or MWA gentle Lewis acid catalyst for cleavage in the presence of acetone. organic-chemistry.org
Sodium Tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) Water, 30 °CA highly efficient catalyst for deprotection in water under mild conditions. organic-chemistry.orgwikipedia.org

Beyond simple hydrolysis, the dioxolane ring can undergo reductive ring-opening to produce multifunctional intermediates, such as hydroxy ethers. These reactions provide access to compounds that would be difficult to synthesize directly. The regioselectivity of the ring opening is a key consideration and is often directed by the choice of reagent and the substrate's structure.

For example, treatment with a combination of a Lewis acid and a hydride source, such as Diisobutylaluminium hydride (DIBAL-H) or a mixture of Lithium aluminium hydride and Aluminium chloride (LiAlH₄-AlCl₃), can lead to the reductive cleavage of the acetal. researchgate.net In the context of this compound, such a reaction would be expected to produce a 2-(2-hydroxyethoxy)decan-2-ol derivative, assuming the ketone is also reduced, or a 2-(2-hydroxyethoxy)decan-2-one if the ketone remains intact through careful choice of reagents and conditions. These regioselective ring-opening reactions have been particularly well-explored in carbohydrate chemistry to manipulate hydroxyl protecting groups. researchgate.net

Stereoselective transformations involving the dioxolane ring of this compound are plausible, particularly if a chiral center is introduced into the molecule. While the parent structure lacks chirality, derivatives could be designed to undergo diastereoselective reactions. The field of asymmetric synthesis has utilized chiral 1,3-dioxolan-4-ones, derived from enantiomerically pure α-hydroxy acids, to control stereochemistry in various transformations. mdpi.com

In a hypothetical scenario where a chiral auxiliary is incorporated or a stereocenter exists elsewhere in the decanone chain, it could influence the facial selectivity of reactions at the dioxolane ring. For instance, the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, followed by stereoselective trapping with a nucleophile, is a known strategy for the stereocontrolled formation of substituted dioxolanes. mdpi.com The steric environment created by the rest of the molecule would direct the approach of the incoming reagent, leading to a preference for one diastereomer over another.

Reactions at the Decanone Carbonyl Center of this compound

The ketone carbonyl group is a site of high reactivity, particularly for nucleophilic attack. The dioxolane group is stable to most nucleophilic and basic reagents, allowing for selective transformations at the ketone center. organic-chemistry.org

The carbonyl carbon of the decanone moiety is electrophilic and readily undergoes addition reactions with a wide range of nucleophiles.

Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol, 1-(1,3-Dioxolan-2-yl)-decan-2-ol, using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and mild choice for this transformation, as it typically does not affect the acetal functionality. For more sterically hindered or less reactive ketones, the more powerful Lithium aluminium hydride (LiAlH₄) can be used, followed by an aqueous workup. wikipedia.org The dioxolane ring is preserved during these reductions. researchgate.net

Addition of Organometallic Reagents: Carbon-carbon bonds can be formed at the carbonyl center through the addition of organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). This reaction leads to the formation of a tertiary alcohol. For example, reaction with methylmagnesium bromide would yield 1-(1,3-Dioxolan-2-yl)-2-methyldecan-2-ol. The acetal group is inert to these strong nucleophiles and bases.

ReagentProduct TypeExpected Product Name
Sodium Borohydride (NaBH₄) Secondary Alcohol1-(1,3-Dioxolan-2-yl)-decan-2-ol
Lithium Aluminium Hydride (LiAlH₄) Secondary Alcohol1-(1,3-Dioxolan-2-yl)-decan-2-ol
Methylmagnesium Bromide (CH₃MgBr) Tertiary Alcohol1-(1,3-Dioxolan-2-yl)-2-methyldecan-2-ol
n-Butyllithium (n-BuLi) Tertiary Alcohol1-(1,3-Dioxolan-2-yl)-2-butyldecan-2-ol
Sodium Cyanide (NaCN) / H⁺ Cyanohydrin2-hydroxy-2-(1,3-dioxolan-2-ylmethyl)decanenitrile

The protons on the carbon atom adjacent to the ketone carbonyl group (the α-carbon) are acidic and can be removed by a strong base to form a nucleophilic enolate. libretexts.orgmasterorganicchemistry.com In this compound, there are two α-carbons: the methylene (B1212753) group at C1 and the methylene group at C3. Deprotonation at C1 is generally favored due to the lack of steric hindrance compared to C3.

To achieve efficient α-functionalization, it is crucial to use a strong, non-nucleophilic, sterically hindered base to quantitatively generate the enolate. libretexts.org Lithium diisopropylamide (LDA) is a widely used base for this purpose. masterorganicchemistry.com Once formed, the enolate can react with various electrophiles to introduce new substituents at the α-position. This two-step sequence allows for the construction of more complex carbon skeletons. For the reaction to be effective, the enolate must be generated in high concentration in an aprotic solvent like tetrahydrofuran (B95107) (THF) before the electrophile is added. libretexts.org

Step 1: BaseStep 2: ElectrophileProduct of α-Functionalization at C1
Lithium Diisopropylamide (LDA) Iodomethane (CH₃I)1-(1,3-Dioxolan-2-yl)-1-methyl-decan-2-one
Sodium Hydride (NaH) Benzyl Bromide (BnBr)1-(1,3-Dioxolan-2-yl)-1-benzyl-decan-2-one
Lithium Diisopropylamide (LDA) Bromine (Br₂)1-Bromo-1-(1,3-Dioxolan-2-yl)-decan-2-one
Potassium tert-butoxide (t-BuOK) Allyl Bromide1-(1,3-Dioxolan-2-yl)-undec-1-en-4-one

Condensation and Annulation Reactions

The ketone functionality in this compound is a key handle for carbon-carbon bond formation through condensation and annulation reactions. The presence of α-hydrogens at the C-3 position allows for the formation of a nucleophilic enolate under basic conditions. libretexts.org This enolate can subsequently react with various electrophiles.

Classic condensation reactions such as the Aldol (B89426) and Claisen-type condensations are highly plausible. libretexts.orglibretexts.orgyoutube.com In a crossed or mixed Aldol condensation, the enolate of this compound could react with an aldehyde that cannot enolize itself (e.g., benzaldehyde) to prevent self-condensation mixtures. libretexts.org Similarly, in a Claisen-type reaction, the enolate could attack an ester, leading to the formation of a β-dicarbonyl compound. libretexts.orgyoutube.com

Table 1: Potential Condensation Reactions of this compound

Reaction TypeElectrophile ExamplePotential Product Structure
Crossed AldolBenzaldehyde1-(1,3-Dioxolan-2-yl)-3-hydroxy-3-phenyl-decan-2-one
Claisen-TypeEthyl Benzoate1-(1,3-Dioxolan-2-yl)-3-benzoyl-decan-2-one
Michael AdditionAcrylonitrile1-(1,3-Dioxolan-2-yl)-3-(2-cyanoethyl)-decan-2-one

Beyond simple condensations, the molecule is a suitable candidate for annulation reactions to construct new rings. The Robinson annulation, a powerful method for forming six-membered rings, is a prime example. wikipedia.orgbyjus.com This sequence involves a Michael addition of the ketone's enolate to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular Aldol condensation of the resulting 1,5-diketone intermediate. masterorganicchemistry.comlibretexts.org This would yield a substituted cyclohexenone ring attached to the core structure, a common motif in steroids and terpenoids. wikipedia.orgbyjus.com

Modifications of the Decyl Chain of this compound

Functionalizing the saturated decyl chain presents a significant synthetic challenge due to the high bond dissociation energy of inert C(sp³)–H bonds. researchgate.netacs.org However, modern synthetic methods are emerging that enable the selective modification of such unactivated positions.

Selective oxidation of the decyl chain requires overcoming the inherent reactivity of the ketone and acetal. Advanced catalytic systems offer potential pathways for such transformations.

Biomimetic Catalysis : Iron and manganese coordination complexes, inspired by non-heme oxygenase enzymes, have been developed to catalyze the selective oxidation of alkyl C-H bonds using oxidants like hydrogen peroxide. nih.gov These catalysts can exhibit remarkable regio- and stereoselectivity, potentially targeting specific methylene groups on the decyl chain.

Remote Functionalization : Methodologies involving bimetallic catalysts, such as Cu-Pd systems, can trigger successive dehydrogenation events to functionalize remote γ, δ, or even more distant positions of aliphatic ketones. nih.gov Another approach involves chemomimetic biocatalytic systems that can install a temporary directing group to guide oxidation to a specific site on an alkyl chain before being removed. nih.govpnas.org

Electrochemical Methods : Electrochemical oxidation using specific mediators, like N-ammonium ylides or biomimetic iron complexes, has shown promise for the hydroxylation of unactivated C-H bonds in complex molecules. frontiersin.org

Reductive functionalization of the saturated decyl chain is generally not applicable unless sites of unsaturation are first introduced via oxidative methods.

Table 2: Potential Methods for Oxidative Functionalization of the Decyl Chain

MethodCatalyst/Reagent TypePotential Outcome
Bioinspired CatalysisIron or Manganese Complexes + H₂O₂Site-selective hydroxylation (e.g., at ω-1 or ω-2 position)
Remote DehydrogenationBimetallic Cu-Pd CatalystIntroduction of unsaturation at remote positions (γ, δ, etc.)
Chemomimetic BiocatalysisP450 Enzyme SystemsControlled and selective oxidation at specific C-H bonds
Electrochemical OxidationN-Ammonium Ylide MediatorHydroxylation at typically unreactive methylene sites

Directly using the C-H bonds of the decyl chain as nucleophilic partners in cross-coupling reactions is a frontier in organic synthesis. youtube.com

C-H Activation/Functionalization : This approach aims to directly couple a C-H bond with a coupling partner. A promising strategy involves the combination of photoredox-mediated hydrogen atom transfer (HAT) and nickel catalysis. nih.gov This dual catalytic system can activate specific α-amino or α-oxy C-H bonds, and developments are ongoing to apply this to unactivated alkanes. nih.govnih.govacs.org

Halogenation-Coupling Sequence : A more conventional, albeit two-step, approach would involve a non-selective radical halogenation (e.g., with N-bromosuccinimide) of the decyl chain to generate a mixture of alkyl halides. These alkyl halides could then be used in standard nickel- or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org The primary drawback of this method is the potential for poor regioselectivity during the initial halogenation step.

Table 3: Hypothetical Cross-Coupling Reactions via a Halogenated Intermediate

Precursor (X=Halogen)Coupling PartnerCatalyst System (Example)Product Type
1-(1,3-Dioxolan-2-yl)-x-halo-decaneArylboronic AcidPd(PPh₃)₄Aryl-substituted decane
1-(1,3-Dioxolan-2-yl)-x-halo-decaneTerminal AlkynePdCl₂(PPh₃)₂, CuIAlkynyl-substituted decane
1-(1,3-Dioxolan-2-yl)-x-halo-decaneAminePd-Buchwald-Hartwig CatalystN-Alkyl-substituted decane

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. organic-chemistry.org this compound is an excellent candidate for MCRs, primarily by leveraging its ketone functionality.

Ugi Reaction : The Ugi four-component reaction is one of the most prominent MCRs, combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org The ketone in this compound can readily participate as the carbonyl component in this transformation. nih.govpearson.com

Petasis Reaction : The Petasis borono-Mannich reaction is another powerful MCR that couples a carbonyl, an amine, and an organoboronic acid to yield substituted amines. wikipedia.orgorganic-chemistry.org The ketone of the title compound could serve as the carbonyl input, reacting with an amine and a vinyl- or aryl-boronic acid. nih.govacs.orgnih.gov

Reactions via Aldehyde Deprotection : Mild acidic hydrolysis of the dioxolane acetal would unmask the terminal aldehyde. This aldehyde could then participate in a different set of MCRs, such as the Strecker synthesis (aldehyde, amine, cyanide source) to produce α-amino acids or the Hantzsch pyridine (B92270) synthesis. nih.gov This dual reactivity, where either the ketone or the protected aldehyde can be selectively engaged, underscores the molecule's synthetic versatility.

Table 4: Illustrative Ugi Four-Component Reaction

Amine ComponentCarbonyl ComponentCarboxylic Acid ComponentIsocyanide ComponentPotential Product
BenzylamineThis compoundAcetic Acidtert-Butyl IsocyanideN-benzyl-N-(1-(1-(1,3-dioxolan-2-yl)nonan-1-yl)-1-(tert-butylamino)-1-oxopropan-2-yl)acetamide

Derivatization and Analog Development Based on 1 1,3 Dioxolan 2 Yl Decan 2 One

Synthesis of Analogs with Modified Dioxolane Ring Systems

The 1,3-dioxolane (B20135) ring in 1-(1,3-dioxolan-2-yl)-decan-2-one is a prime target for structural modification to influence the molecule's physicochemical properties. The synthesis of analogs with altered dioxolane systems can be achieved through several established and innovative synthetic methodologies.

One primary approach involves the reaction of the parent ketone, 1-hydroxydecan-2-one, with a variety of diols other than ethylene (B1197577) glycol. For instance, using substituted diols such as propane-1,2-diol or 2,3-butanediol (B46004) would introduce methyl groups onto the dioxolane ring, altering its steric and electronic environment. The use of chiral diols can also lead to the formation of diastereomeric dioxolane analogs, a crucial aspect for stereochemical studies.

Furthermore, modifications are not limited to simple alkyl substitutions. The incorporation of functional groups within the diol precursor, such as hydroxyl or amino groups, can yield dioxolane analogs with enhanced polarity and potential for further conjugation. Advanced methods, including the use of epoxides reacting with ketones under the influence of catalysts like graphene oxide, present a modern approach to forming substituted 1,3-dioxolane structures. researchgate.net This method, often facilitated by ultrasound, offers an efficient and environmentally benign route to novel analogs. researchgate.net

Reactant 1Reactant 2Resulting Dioxolane AnalogPotential Property Change
1-Hydroxydecan-2-onePropane-1,2-diol1-(4-Methyl-1,3-dioxolan-2-yl)-decan-2-oneIncreased lipophilicity
1-Hydroxydecan-2-oneGlycerol (B35011)1-(4-(Hydroxymethyl)-1,3-dioxolan-2-yl)-decan-2-oneIncreased hydrophilicity, site for further reaction
1,2-EpoxydecaneAcetone (B3395972)Isomeric mixture of substituted dioxolanesVaried steric and electronic profiles

Exploration of Decanone Derivatives with Varied Alkyl Chain Architectures

The ten-carbon alkyl chain of the decanone moiety provides a significant opportunity for structural diversification. Variations in the length, branching, and unsaturation of this chain can profoundly impact the molecule's biological activity and physical characteristics.

Synthetic strategies to achieve these modifications often begin with the Grignard reaction. By reacting the appropriate Grignard reagent with a suitable aldehyde precursor to the dioxolane-containing fragment, a wide range of alkyl chain lengths can be introduced. For example, using a shorter or longer alkyl magnesium bromide in place of an octyl Grignard reagent (in a conceptual synthesis of the parent compound) would yield analogs with altered chain lengths.

Introduction of branching can be accomplished by utilizing branched alkyl halides in the initial synthetic steps. Furthermore, the incorporation of double or triple bonds within the alkyl chain can be achieved through elimination reactions or by starting with unsaturated precursors. These modifications can influence the molecule's conformation and its interaction with biological targets. Research into alkylresorcinols, which are phenolic lipids with varying alkyl chains, provides a parallel for how modifications to the alkyl chain can be systematically explored. cnr.it

Modification StrategyExample PrecursorResulting DerivativeKey Feature
Chain Length VariationHexyl magnesium bromide1-(1,3-Dioxolan-2-yl)-octan-2-oneShorter alkyl chain
BranchingIsobutyl magnesium bromide1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-oneBranched alkyl chain
Unsaturation7-Octenyl magnesium bromide1-(1,3-Dioxolan-2-yl)-dec-9-en-2-oneTerminal double bond

Stereochemical Variants and Enantioselective Synthesis of this compound Derivatives

The presence of a chiral center at the 2-position of the decanone chain and the potential for chirality on the dioxolane ring make the stereoselective synthesis of this compound derivatives a critical area of investigation. Enantiomerically pure compounds are often essential for elucidating specific biological activities and for the development of selective therapeutic agents.

Enantioselective synthesis can be approached through several routes. The use of chiral catalysts in the formation of the dioxolane ring or in reactions involving the decanone side chain is a powerful strategy. For instance, chiral binaphthyldiimine-Ni(II) complexes have been shown to catalyze asymmetric 1,3-dipolar cycloaddition reactions to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Another approach involves the stereoselective reduction of a precursor ketone to establish the chiral center on the decanone chain. Subsequent protection of the resulting diol as a dioxolane would yield the desired stereoisomer. The stereoselective formation of substituted 1,3-dioxolanes can also be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, proceeding through a stereospecific 1,3-dioxolan-2-yl cation intermediate. mdpi.com

Construction of Conjugates and Hybrid Molecular Structures

The concept of creating hybrid molecules, which combine two or more distinct pharmacophores into a single entity, has gained significant traction in medicinal chemistry. nih.gov this compound can serve as a valuable building block in the construction of such conjugates and hybrid structures. The functional groups on the dioxolane ring or the decanone chain can be utilized as handles for covalent linkage to other molecules.

For example, a hydroxylated analog of the dioxolane ring could be esterified with a known bioactive carboxylic acid, creating a hybrid molecule with dual activity. Similarly, the ketone functionality of the decanone moiety could be converted to an oxime or hydrazone, which can then be linked to another molecule. This approach aims to enhance therapeutic efficacy, overcome drug resistance, or improve pharmacokinetic profiles. rsc.orgnih.gov The design of these hybrid molecules often involves a linker that connects the two active moieties, which can be designed to be stable or metabolically cleavable. nih.gov

Core MoleculeConjugation PartnerLinkage TypePotential Application
Hydroxylated this compoundIbuprofenEsterAnti-inflammatory with modified delivery
This compoundA fluorescent dyeHydrazoneMolecular probe for imaging
Amino-functionalized this compoundAn antimicrobial peptideAmideEnhanced antimicrobial agent

Structure-Reactivity Relationship Studies of this compound Derivatives

Understanding the relationship between the structure of the synthesized derivatives and their chemical reactivity is fundamental to predicting their behavior and designing new analogs with desired properties. Structure-reactivity relationship studies for this compound derivatives would involve a systematic investigation of how modifications to the dioxolane ring and the decanone chain affect their chemical properties.

Advanced Spectroscopic and Analytical Characterization of 1 1,3 Dioxolan 2 Yl Decan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. For 1-(1,3-Dioxolan-2-yl)-decan-2-one, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques would be employed to assign all proton and carbon signals and to establish the connectivity of the molecular backbone.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Advanced 2D NMR experiments are crucial for deciphering the intricate network of scalar and dipolar couplings within a molecule, providing a complete picture of its chemical structure.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment reveals proton-proton couplings through two to three bonds (²JHH and ³JHH). sdsu.edu For this compound, COSY would show correlations between the methine proton on the dioxolane ring and the adjacent methylene (B1212753) protons, as well as between the methylene protons of the decanoyl chain. sdsu.edumemphis.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by their phase. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for identifying long-range (two- and three-bond, ²JCH and ³JCH) correlations between protons and carbons. columbia.eduyoutube.com This technique is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the C-2 carbon of the dioxolane ring, which have no directly attached protons. epfl.ch For instance, the protons of the methylene group adjacent to the carbonyl would show a correlation to the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. researchgate.net In the context of this compound, NOESY could reveal through-space interactions between the protons on the dioxolane ring and the adjacent methylene protons of the decanoyl chain, helping to define the preferred orientation of these two fragments relative to each other.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (H to C)Key COSY Correlations (H to H)
14.90 (t)103.5C2, C4', C5'H4', H5'
2-209.0H1, H3-
32.55 (t)42.0C1, C2, C4H4
41.55 (quint)23.5C2, C3, C5H3, H5
51.25 (m)29.0C3, C4, C6H4, H6
61.25 (m)29.2C4, C5, C7H5, H7
71.25 (m)29.3C5, C6, C8H6, H8
81.25 (m)31.8C6, C7, C9H7, H9
91.28 (sext)22.6C7, C8, C10H8, H10
100.88 (t)14.1C8, C9H9
4'3.95 (m)65.0C1, C5'H1, H5'
5'3.95 (m)65.0C1, C4'H1, H4'

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Solid-State NMR for Conformational Analysis

While solution-state NMR provides information on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can provide detailed insights into the specific conformations and packing arrangements adopted in the solid phase. For a flexible molecule like this compound, ssNMR could be used to study the conformation of the dioxolane ring, which can adopt various puckered forms, and the arrangement of the long alkyl chain in the crystal lattice. irb.hr Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) and high-power proton decoupling are typically employed to obtain high-resolution spectra of solids.

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a newly synthesized compound. The expected molecular formula is C₁₃H₂₄O₃, and HRMS would be able to confirm this with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. unt.edu This technique is invaluable for elucidating the structure of a molecule by analyzing how it breaks apart. unt.edu The fragmentation of this compound would likely proceed through several characteristic pathways, providing a structural fingerprint.

Key predicted fragmentation pathways would include:

Cleavage of the C-C bond between the dioxolane ring and the carbonyl group: This would lead to the formation of a stable dioxolanyl cation.

McLafferty rearrangement: For ketones with a sufficiently long alkyl chain, a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, leading to the elimination of a neutral alkene.

Cleavage of the dioxolane ring: The dioxolane ring itself can undergo fragmentation, leading to characteristic ions. docbrown.info

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zPredicted Ion StructureFragmentation Pathway
228[C₁₃H₂₄O₃]⁺•Molecular Ion
155[C₉H₁₉O]⁺Cleavage alpha to the carbonyl
101[C₅H₉O₂]⁺Cleavage of the C-C bond adjacent to the dioxolane ring
73[C₃H₅O₂]⁺Dioxolanyl cation
58[C₃H₆O]⁺•Product of McLafferty rearrangement

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. wikipedia.orglibretexts.org These two techniques are often complementary, as some vibrational modes that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa. nih.gov

For this compound, the IR and Raman spectra would be dominated by several key vibrational modes:

C=O Stretch: A strong absorption in the IR spectrum and a moderately intense band in the Raman spectrum are expected for the carbonyl group, typically in the range of 1700-1725 cm⁻¹. dalalinstitute.com

C-O Stretches: The C-O stretching vibrations of the dioxolane ring will give rise to strong bands in the IR spectrum, typically in the region of 1000-1200 cm⁻¹. irb.hrrsc.orgresearchgate.net

C-H Stretches: The C-H stretching vibrations of the alkyl chain and the dioxolane ring will appear as strong bands in both IR and Raman spectra in the region of 2850-3000 cm⁻¹.

CH₂ Bending (Scissoring): A characteristic absorption for the methylene groups of the alkyl chain is expected around 1465 cm⁻¹.

The analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra can provide more detailed structural information and can be used to identify specific conformers of the molecule. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretch (Alkyl & Dioxolane)2850 - 3000StrongStrong
C=O Stretch (Ketone)1700 - 1725StrongMedium
CH₂ Bend (Scissoring)~1465MediumMedium
C-O-C Stretch (Dioxolane)1000 - 1200StrongWeak
Skeletal Vibrations< 1000Medium-WeakMedium-Strong

Note: The predicted frequencies are based on general group frequency charts and data from related dioxolane and ketone compounds. irb.hrrsc.orgresearchgate.netnih.govrsc.org

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules in the solid state. This technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would be the primary and often rate-limiting step. The long, flexible decyl chain could introduce conformational disorder, potentially complicating crystal growth and data analysis. However, should a suitable crystal be obtained, the resulting crystallographic data would provide unequivocal proof of the absolute stereochemistry of the chiral center, if present, and the preferred conformation of the molecule in the crystalline state.

Hypothetical Crystallographic Data for this compound

The following table represents a hypothetical set of crystallographic data for this compound, based on typical values for similar organic molecules. This data is for illustrative purposes to demonstrate the type of information obtained from an X-ray crystallographic experiment.

ParameterHypothetical Value
Chemical FormulaC₁₃H₂₄O₃
Formula Weight228.33 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)95.5
γ (°)90
Volume (ų)1290
Z4
Calculated Density (g/cm³)1.175
Absorption Coeff. (mm⁻¹)0.085
F(000)504

The determination of the absolute configuration would rely on the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter, derived from the diffraction data, would be a critical value in confirming the correct enantiomer. A value close to zero would indicate the correct absolute structure has been determined.

Chiroptical Methods (CD, ORD) for Enantiomeric Excess and Stereochemical Assignment

Chiroptical methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for studying chiral molecules in solution. These methods rely on the differential interaction of left and right circularly polarized light with a chiral chromophore.

For this compound, the carbonyl group (C=O) of the ketone serves as the key chromophore. The n → π* electronic transition of the ketone, typically occurring in the 280-300 nm region, is inherently chiral in a dissymmetric environment and will give rise to a Cotton effect in both CD and ORD spectra. libretexts.org The sign and magnitude of this Cotton effect are exquisitely sensitive to the stereochemistry of the molecule.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. A CD spectrum will show a positive or negative peak corresponding to the absorption maximum of the chromophore.

Enantiomeric Excess (ee) Determination: The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. Thus, by measuring the CD of a sample with an unknown enantiomeric ratio and comparing it to the CD of an enantiomerically pure standard, the enantiomeric excess can be accurately determined. nih.gov

Stereochemical Assignment: The sign of the Cotton effect can often be correlated to the absolute configuration of the chiral center using empirical rules, such as the Octant Rule for ketones. The Octant Rule divides the space around the carbonyl group into eight octants. The substituents on the chiral carbon atom adjacent to the carbonyl will fall into one of these octants, and their position determines the sign of the Cotton effect. For a long-chain ketone like this compound, the conformation of the alkyl chain would significantly influence the observed Cotton effect.

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD curve will show a characteristic peak and trough in the vicinity of the chromophore's absorption band, which constitutes the Cotton effect. leidenuniv.nl

Stereochemical Correlation: Similar to CD, the shape of the ORD curve (a positive or negative Cotton effect) can be used to establish stereochemical relationships between different compounds. libretexts.org Molecules with the same absolute configuration at the chromophore will exhibit ORD curves with the same sign for the Cotton effect.

Complementary Information: ORD can sometimes provide information even when the absorption band is weak or difficult to measure directly with CD. The technique has been extensively used in the conformational analysis of steroids and other natural products containing ketone functionalities. leidenuniv.nl

For this compound and its derivatives, a combined approach using both CD and ORD would provide a comprehensive chiroptical characterization. CD is generally preferred for quantitative enantiomeric excess determination due to the direct linear relationship between signal intensity and concentration. ORD, on the other hand, can be a powerful tool for qualitative stereochemical assignment and for comparing the stereochemistry of related derivatives. The solvent can also influence the chiroptical properties, and thus measurements are often performed in a range of solvents to gain a more complete understanding of the molecule's conformational flexibility.

Computational and Theoretical Investigations of 1 1,3 Dioxolan 2 Yl Decan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and reactivity indicators.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of this size. DFT calculations can determine the optimized geometry and the electronic properties of 1-(1,3-dioxolan-2-yl)-decan-2-one. A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized around the oxygen atoms of the dioxolane and ketone groups, which have lone pairs of electrons. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group, which is the most electrophilic site. DFT studies on related β-diketone derivatives have been instrumental in understanding their interaction mechanisms and inhibitory characteristics.

Note: These values are hypothetical, based on typical results for similar aliphatic ketones with ether functionalities, and would be calculated using a functional like B3LYP with a basis set such as 6-311++G(d,p).

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural confirmation and analysis of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting nuclear magnetic resonance (NMR) chemical shifts (δ). By calculating the isotro rsc.orgnih.govresearchgate.netpic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted values are typically compared against an internal standard (like tetramethylsilane, TMS) and can be correlated with experimental data to assign specific peaks to individual atoms, which is particularly useful for complex structures with many similar chemical environments, such as the long decyl chain.

Table 2: Predicted vs. nrel.govnsf.gov Experimental NMR Chemical Shifts (Illustrative)

Atom Position Predicted ¹³C Shift (ppm) Experimental ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Experimental ¹H Shift (ppm)
Carbonyl C=O 208.5 209.1 - -
Dioxolane CH 103.2 103.8 4.95 4.91
Dioxolane CH₂ 65.1 64.9 3.98 3.95
α-CH₂ (to C=O) 42.8 43.2 2.75 2.71
Terminal CH₃ 14.2 14.1 0.89 0.88

Note: Predicted values are hypothetical examples derived from DFT/GIAO calculations. Experimental values are typical for analogous structures.

Vibrational Frequencies: DFT calculations can also predict the vibrational (infrared and Raman) spectra of a molecule. By computing the harmonic ekb.egnih.gov frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. These frequencies are oft researchgate.netekb.egen systematically overestimated and are scaled by an empirical factor to improve agreement with experimental data. This analysis is crucial for identifying characteristic vibrational modes, such as the C=O stretch of the ketone (typically ~1715 cm⁻¹), C-O stretches of the dioxolane ring, and various C-H bending and stretching modes of the alkyl chain.

Conformationmdpi.comal Analysis and Molecular Dynamics Simulations

The presence of a long, flexible decyl chain and multiple single bonds grants this compound significant conformational freedom.

Conformational Analysis: This involves identifying the stable, low-energy conformations (rotamers) of the molecule. Potential energy surface scans can be performed by systematically rotating dihedral angles along the C-C bonds of the decyl chain to locate energy minima. The dioxolane ring itself typically adopts a twisted or envelope conformation. Understanding the preferred three-dimensional structure is essential, as it influences the molecule's physical properties and biological interactions.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time, providing insight into its dynamic behavior. By simulating the molecul nih.gove in a solvent box (e.g., water or an organic solvent) at a given temperature and pressure, one can observe how the decyl chain folds and moves, and how the molecule interacts with its environment. These simulations can rev nih.goveal the most populated conformational states and the timescales of transitions between them, offering a more realistic picture of the molecule's behavior in solution than static, gas-phase calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For 1-(1,3-dioxolan-2-yl) mdpi.com-decan-2-one, several reactions could be modeled:

Ketal Hydrolysis: The acid-catalyzed hydrolysis of the 1,3-dioxolane (B20135) ring to yield the corresponding diol and ketone is a fundamental reaction. DFT can be used to model the reaction pathway, including the initial protonation of a dioxolane oxygen, ring-opening to form a stabilized oxocarbenium ion, and subsequent nucleophilic attack by water.

Enolate Formation a researchgate.netnd Alkylation: The ketone functionality allows for deprotonation at the α-carbon, forming an enolate. The stability and reactivity of this enolate in subsequent reactions (e.g., alkylation) can be computationally explored.

For each proposed mechan mdpi.comism, the structures of reactants, intermediates, transition states, and products are optimized. The energy of the transition state is of particular importance, as it determines the activation energy and, consequently, the reaction rate. Locating the transition state (a first-order saddle point on the potential energy surface) and performing vibrational analysis to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate is a standard procedure.

Quantitativeacs.orgStructure-Reactivity/Property Relationship (QSRR/QSPR) Studies

QSRR and QSPR models aim to establish a mathematical relationship between a molecule's structural features (described by molecular descriptors) and its reactivity or physical properties.

For 1-(1,3-dioxolan-2-yl nih.govresearchgate.net)-decan-2-one and its derivatives, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention time. This involves:

Calc nih.govrsc.orgulating Molecular Descriptors: A wide range of descriptors can be computed, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors.

Model Building: Using a dataset of related compounds with known experimental properties, statistical methods like Multiple Linear Regression (MLR) are employed to build a predictive model.

Table 3: Examples of Molecular Descriptors for QSPR/QSRR Models

Descriptor Type Descriptor Name Description
Constitutional Molecular Weight (MW) The sum of the atomic weights of all atoms in the molecule.
Topological Wiener Index A distance-based index related to molecular branching.
Geometric Polar Surface Area (PSA) The surface area contributed by polar atoms (oxygens), related to solubility and permeability.
Electronic Dipole Moment A measure of the net molecular polarity.

In Silico Design of Novel this compound Derivatives

The insights gained from computational studies can be used to rationally design new derivatives with tailored properties. This in silico design process allows for the virtual screening of many potential molecules before committing to their synthesis.

For example, if the goal researchgate.netnih.gov is to increase the molecule's polarity, derivatives could be designed by adding hydroxyl groups to the decyl chain. If altered reactivity at acs.orgthe ketone is desired, substituents could be added to the α-position. For each proposed new str ethz.chucture, the computational analyses described in the previous sections (DFT, MD, QSPR) would be repeated to predict its properties. This iterative cycle of design and computational evaluation can accelerate the discovery of new molecules with desired characteristics, such as enhanced biological activity or improved material properties.

Applications of 1 1,3 Dioxolan 2 Yl Decan 2 One As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The bifunctional nature of 1-(1,3-Dioxolan-2-yl)-decan-2-one, with its two distinct carbonyl functionalities at the C1 and C2 positions (the former being protected), makes it an exceptionally useful synthon for the elaboration of intricate organic molecules. The long decyl chain further adds to its utility, allowing for the introduction of lipophilic properties into the target structures.

Precursor for Natural Product Scaffolds

The structural motif of a long carbon chain with oxygenated functionalities is a common feature in a variety of natural products, including macrolides, polyketides, and fatty acid derivatives. This compound serves as an excellent starting material for the synthesis of such compounds. The dioxolane group acts as a stable protecting group for the aldehyde at the C1 position, allowing for selective transformations to be carried out on the ketone at the C2 position.

For instance, the ketone can undergo a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, or Grignard additions, to extend the carbon chain and introduce new stereocenters. nih.gov Subsequent deprotection of the dioxolane ring under acidic conditions reveals the aldehyde, which can then be further manipulated. organic-chemistry.org This stepwise approach allows for the controlled construction of complex carbon skeletons found in many biologically active natural products.

Table 1: Hypothetical Elaboration of this compound into a Polyketide-like Fragment

StepReactionReagents and ConditionsResulting Intermediate
1Aldol AdditionLDA, THF, -78 °C; then Benzaldehyde1-(1,3-Dioxolan-2-yl)-3-hydroxy-3-phenyl-decan-2-one
2ReductionNaBH4, MeOH1-(1,3-Dioxolan-2-yl)-3-phenyl-decane-2,3-diol
3Deprotectionaq. HCl, Acetone (B3395972)2,3-Dihydroxy-3-phenyl-decanal
4OxidationPCC, CH2Cl22,3-Dihydroxy-3-phenyl-decanoic acid

This table presents a hypothetical reaction sequence and does not represent actual experimental data.

Intermediate in Heterocyclic Synthesis

1,3-Dicarbonyl compounds and their synthetic equivalents are fundamental building blocks for the synthesis of a wide array of heterocyclic systems. nih.gov this compound, upon deprotection, yields a 1,2-dicarbonyl species which can readily participate in condensation reactions with various dinucleophiles to form heterocycles.

For example, reaction with hydrazines can lead to the formation of pyridazines, while condensation with ureas or thioureas can yield pyrimidinones (B12756618) or thiones, respectively. The long alkyl chain can be a desirable feature, imparting solubility in organic media or serving as a lipophilic tail in biologically active molecules. The versatility of this precursor allows for the generation of diverse heterocyclic libraries for applications in medicinal chemistry and materials science. youtube.com

Table 2: Potential Heterocyclic Scaffolds from this compound

DinucleophileResulting Heterocycle CorePotential Application
HydrazinePyridazinePharmaceuticals, Agrochemicals
PhenylhydrazineN-PhenylpyridazineDyes, Organic Electronics
UreaPyrimidinoneMedicinal Chemistry
ThioureaPyrimidinethioneAntiviral agents
1,2-DiaminobenzeneQuinoxalineOrganic Conductors, Dyes

This table illustrates potential synthetic outcomes and is for conceptual purposes.

Building Block for Specialty Chemicals and Advanced Materials

The unique combination of a hydrophilic head (the dioxolane and ketone groups) and a long lipophilic tail (the decyl chain) makes this compound an interesting candidate for the synthesis of specialty surfactants and amphiphiles. Furthermore, the functional groups present in this molecule can be modified to introduce polymerizable moieties.

For instance, the ketone could be converted to a hydroxyl group, which can then be esterified with acrylic acid to form a polymerizable monomer. The resulting polymer would possess long alkyl side chains, potentially leading to materials with interesting properties such as low surface energy and hydrophobicity. The dioxolane group itself can be involved in ring-opening polymerizations under certain conditions, offering another avenue for the creation of novel polymer architectures. lookchem.com Long-chain ketones are known to be valuable in the synthesis of materials for various applications. nih.govpjoes.com

Utilization in Stereocontrolled Synthesis Methodologies

The presence of a ketone in this compound provides a key handle for introducing chirality into a molecule in a controlled manner. Asymmetric synthesis methodologies can be applied to the ketone to generate enantiomerically enriched or pure products, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. nih.govresearchgate.net

One common approach is the asymmetric reduction of the ketone to a secondary alcohol using chiral reducing agents such as those derived from boranes (e.g., CBS catalysts) or chiral metal complexes (e.g., Noyori's ruthenium catalysts). This transformation sets a stereocenter at the C2 position with high enantioselectivity.

Alternatively, the ketone can be enolized and subjected to asymmetric alkylation or aldol reactions using chiral catalysts or auxiliaries. researchgate.net These methods allow for the formation of new carbon-carbon bonds while controlling the stereochemistry at both the α-carbon and the newly formed stereocenter. The dioxolane group, being relatively stable to many of these reaction conditions, remains intact for subsequent transformations.

Table 3: Examples of Stereocontrolled Reactions at the Ketone Functionality

Reaction TypeChiral Catalyst/ReagentProduct Stereochemistry
Asymmetric Reduction(R)-CBS Catalyst(R)-1-(1,3-Dioxolan-2-yl)-decan-2-ol
Asymmetric Aldol ReactionProlineanti- or syn-Aldol adduct with controlled stereocenters
Asymmetric AlkylationChiral Phase-Transfer Catalystα-Alkylated ketone with a new stereocenter

This table provides illustrative examples of stereocontrolled transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for more efficient, safer, and scalable chemical synthesis has led to the increasing adoption of flow chemistry and automated synthesis platforms. youtube.com this compound, being a liquid at or near room temperature and soluble in common organic solvents, is well-suited for use in such systems.

Reactions involving this building block, such as the protection/deprotection of the carbonyl groups, reductions, or carbon-carbon bond-forming reactions, can be readily adapted to a continuous flow setup. acs.org This allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields, improved selectivity, and enhanced safety compared to traditional batch processing.

The integration of this compound into automated synthesis platforms enables the rapid generation of libraries of derivatives for high-throughput screening in drug discovery and materials science. The ability to systematically vary the substituents on the carbon skeleton by performing a series of automated reaction steps makes this compound a valuable tool for accelerating the discovery of new molecules with desired properties.

Future Research Directions and Emerging Opportunities for 1 1,3 Dioxolan 2 Yl Decan 2 One

Development of Innovative Catalytic Transformations

The presence of two distinct carbonyl functionalities, one protected as a dioxolane and the other as a ketone, offers a playground for selective catalytic transformations. Future research is poised to exploit this structural arrangement to develop novel and efficient synthetic methodologies.

One promising avenue lies in the selective catalytic hydrogenation of the ketone moiety. Asymmetric hydrogenation of the C2-ketone, catalyzed by iridium complexes with chiral NNP ligands, has been shown to produce enantiopure β-hydroxy-1,3-dioxolanes with high enantioselectivity (up to >99% ee) and turnover numbers (TON of up to 4600). nih.gov This suggests that similar catalytic systems could be employed for the enantioselective reduction of the ketone in 1-(1,3-dioxolan-2-yl)-decan-2-one, providing access to chiral 1,2-diols after deprotection. The development of catalysts that can selectively reduce the ketone in the presence of the dioxolane ring is a key challenge that will unlock access to a range of chiral synthons.

Furthermore, the development of catalysts for the regio- and stereoselective modification of the decan-2-one backbone is another area ripe for exploration. For instance, cobalt(I)-catalyzed hydroacylation reactions have been used for the regio- and enantioselective functionalization of 1,3-dienes, leading to ketones with chiral centers at either the α- or β-position. rsc.org Adapting such catalytic systems to introduce functional groups at specific positions along the alkyl chain of this compound would significantly expand its synthetic utility.

The catalytic ring-opening of the dioxolane group under mild conditions presents another opportunity. While typically acid-catalyzed, the development of selective Lewis acid or enzymatic catalysts for the deprotection of the aldehyde would allow for sequential functionalization of the two carbonyl groups. This would enable the synthesis of complex, long-chain molecules with differentiated functionalities at each end.

Catalytic TransformationPotential Catalyst TypePotential Product Class
Asymmetric hydrogenation of ketoneIridium-NNP complexesChiral 1-(1,3-dioxolan-2-yl)-decan-2-ol
Regioselective functionalizationCobalt(I) or other transition metal complexesSubstituted this compound derivatives
Selective ring-opening of dioxolaneMild Lewis acids, enzymes1-Formyl-decan-2-one and its derivatives

Exploration of Advanced Materials Science Applications Based on Derived Structures

The long alkyl chain and the two functional groups of this compound make it an attractive monomer for the synthesis of novel polymers and advanced materials.

A significant opportunity lies in the synthesis of functional polymers through ring-opening polymerization (ROP) or by leveraging the ketone functionality. The cationic ring-opening polymerization of 1,3-dioxolane (B20135) itself is a known process, though it can be prone to cyclization. rsc.orgresearchgate.net Research into the ROP of functionalized dioxolanes, such as those derived from this compound, could lead to the creation of polyesters with pendant ketone groups. These ketone functionalities can serve as sites for post-polymerization modification, allowing for the attachment of various small molecules, drugs, or peptides. rsc.org For example, polymers with ketal (dioxolane) side chains have been synthesized and subsequently modified. rsc.org

The development of photodegradable materials is another exciting prospect. The incorporation of in-chain keto-groups into polymers like polyethylene (B3416737) has been shown to create predetermined breaking points, enhancing their photodegradability. nih.gov By analogy, polymers derived from this compound, where the ketone group is part of the polymer backbone or a pendant group, could be designed to be more environmentally benign.

Furthermore, the dioxolane moiety itself has been used to functionalize larger aromatic systems like hexacenes and heptacenes, enhancing their stability and imparting desirable fluorescence properties for applications in organic electronics. rsc.org While a different application of the dioxolane ring, it highlights the potential for this functional group to be incorporated into larger, functional material architectures.

Material ApplicationSynthetic StrategyKey Feature
Functional PolymersRing-Opening Polymerization (ROP)Pendant ketone groups for post-polymerization modification
Photodegradable PlasticsIncorporation of the keto-group into the polymer backboneEnhanced environmental degradation
Organic ElectronicsFunctionalization of aromatic systems with dioxolane-containing side chainsImproved stability and fluorescence

Integration with High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new applications and optimize the synthesis of derivatives of this compound, the integration of high-throughput synthesis and screening (HTS) methodologies will be crucial.

The development of automated platforms for reaction optimization can rapidly identify the best catalysts, ligands, and reaction conditions for the transformations described in section 8.1. rsc.orgnih.gov For instance, HTS can be employed to screen libraries of chiral catalysts for the asymmetric hydrogenation of the ketone or to find optimal conditions for the regioselective functionalization of the alkyl chain. Such platforms can perform hundreds of reactions in parallel, dramatically reducing the time and resources required for process development. nih.govresearchgate.net

Furthermore, high-throughput screening assays can be developed to quickly evaluate the properties of the resulting materials or the biological activity of new derivatives. For example, a periodate-based fluorescent assay has been developed for the high-throughput detection of cis-diol metabolites produced by Rieske dioxygenases, which could be adapted to screen for the products of catalytic dihydroxylation reactions. rsc.orgresearchgate.net Similarly, HTS methods for determining the enantiomeric excess of chiral diols have been established, which would be invaluable for optimizing asymmetric synthesis routes. nih.gov

The creation of combinatorial libraries of compounds derived from this compound is another promising direction. By systematically varying the substituents on the dioxolane ring or the alkyl chain, large libraries of new molecules can be generated and screened for a wide range of properties, from catalytic activity to biological function. nih.gov

High-Throughput ApplicationMethodologyPotential Outcome
Catalyst and Reaction OptimizationAutomated parallel synthesis platformsRapid identification of optimal conditions for transformations
Material and Property ScreeningFluorescent assays, automated characterizationFast evaluation of material properties or biological activity
Discovery of New CompoundsCombinatorial synthesis of compound librariesIdentification of new molecules with desired functions

Sustainable and Biocatalytic Approaches for Analog Production

The development of sustainable and biocatalytic methods for the synthesis of this compound and its analogs is a critical area for future research, aligning with the growing demand for green chemistry.

Chemoenzymatic synthesis routes offer a powerful approach to producing chiral analogs. For example, a two-step enzyme cascade has been used to convert aliphatic aldehydes into chiral diols, which are then catalytically converted to dioxolanes. rsc.orgnih.gov This strategy could be adapted to produce chiral precursors for this compound. The regio- and stereoselective reduction of diketones using whole-cell microorganisms has also been demonstrated to produce chiral β-hydroxyketones and 1,3-diols, which are valuable synthons. rsc.org

The use of lipases for the synthesis of ester analogs is another promising avenue. Lipases are known to catalyze esterification reactions in organic media and could be used to synthesize long-chain esters from precursors of this compound. nih.govnih.govresearchgate.netresearchgate.net This approach could be used to create a diverse range of analogs with different ester functionalities.

Furthermore, the development of biocatalytic routes starting from renewable feedstocks is a long-term goal. For instance, research into the catalytic conversion of CO hydrogenation products into long-chain aldehydes and alcohols provides a potential pathway to the starting materials for the synthesis of compounds like this compound. researchgate.net

Sustainable ApproachKey TechnologyPotential Advantage
Chemoenzymatic SynthesisCombination of enzymatic and chemical catalysisAccess to chiral building blocks with high enantioselectivity
Lipase-Catalyzed ReactionsUse of lipases for esterificationSynthesis of a diverse range of ester analogs under mild conditions
Renewable FeedstocksCatalytic conversion of biomass or CO2 derivativesReduced reliance on fossil fuels and a more sustainable production process

Q & A

Q. Can this compound serve as a precursor for chiral ligands in asymmetric catalysis?

  • Methodology : Functionalize the dioxolane ring with phosphine or amine groups (e.g., via Grignard reactions) to create ligands. Test enantioselectivity in hydrogenation or cross-coupling reactions. Compare performance with established ligands like BINAP .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Dioxolan-2-yl)-decan-2-one
Reactant of Route 2
Reactant of Route 2
1-(1,3-Dioxolan-2-yl)-decan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.